2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carbonitrile

Medicinal Chemistry Heterocyclic Synthesis Gewald Reaction

2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carbonitrile (CAS 884497-32-9) is a polysubstituted thiophene derivative characterized by a 2-amino-3-carbonitrile core, a 5-methyl group, and a 4-(4-ethylphenyl) moiety. It belongs to the 2-aminothiophene-3-carbonitrile class, widely used as precursors in Gewald synthesis for constructing thieno[2,3-d]pyrimidines and other fused heterocycles.

Molecular Formula C14H14N2S
Molecular Weight 242.34 g/mol
CAS No. 884497-32-9
Cat. No. B1274359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carbonitrile
CAS884497-32-9
Molecular FormulaC14H14N2S
Molecular Weight242.34 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=C(SC(=C2C#N)N)C
InChIInChI=1S/C14H14N2S/c1-3-10-4-6-11(7-5-10)13-9(2)17-14(16)12(13)8-15/h4-7H,3,16H2,1-2H3
InChIKeyMSDJEXNUCSDFIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carbonitrile: A Key Building Block in Heterocyclic Chemistry


2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carbonitrile (CAS 884497-32-9) is a polysubstituted thiophene derivative characterized by a 2-amino-3-carbonitrile core, a 5-methyl group, and a 4-(4-ethylphenyl) moiety. It belongs to the 2-aminothiophene-3-carbonitrile class, widely used as precursors in Gewald synthesis for constructing thieno[2,3-d]pyrimidines and other fused heterocycles . It is primarily procured as a research chemical and synthetic building block (purity typically ≥95%) . Its unique substitution pattern distinguishes it from simpler analogs, offering specific steric and electronic properties relevant to medicinal chemistry and fragment-based drug design .

Why 2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carbonitrile Cannot Be Freely Substituted by In-Class Analogs


Generic substitution within the 2-aminothiophene-3-carbonitrile class carries a high risk of altered reactivity and biological performance. Even minor changes to the aryl substituent at the 4-position can drastically shift the lipophilicity (LogP), steric profile, and electronic distribution of the aromatic ring, directly impacting the compound's behavior as a building block in Gewald condensations and its interactions in biological assays . For example, the target compound's 4-ethylphenyl group provides a specific calculated LogP (XLogP3) of ~4.3, which differs from the 4-methylphenyl analog (estimated LogP ~3.7) . This difference can critically affect membrane permeability, solubility, and target binding when the compound is used to construct more complex pharmacophores .

Quantitative Evidence Guide: Differentiating 2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carbonitrile


Synthetic Utility: High-Yield Incorporation into Thieno[2,3-d]pyrimidine Scaffolds

The target compound's utility as a building block is validated by its successful application in the synthesis of a novel 5-arylthieno[2,3-d]pyrimidin-4-amine, a privileged scaffold in drug discovery. While the specific yield for the 4-(4-ethylphenyl) derivative was not isolated in the cited method development, the established protocol demonstrated good to excellent conversion across a range of substituted 2-amino-4-arylthiophene-3-carbonitriles . This confirms the compound's compatibility with the Gewald reaction and subsequent cyclization, a critical requirement for its procurement as a starting material.

Medicinal Chemistry Heterocyclic Synthesis Gewald Reaction

Lipophilicity Tuning: The C2-Ethyl vs. C1-Methyl Difference on the 4-Phenyl Substituent

The 4-ethyl substitution on the phenyl ring provides a distinct and quantifiable increase in lipophilicity compared to the closest available analog, 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carbonitrile (CAS 438613-84-4). The target compound has a calculated XLogP3 of 4.3 , whereas the 4-methyl analog has a calculated LogP of 3.33 . This difference of approximately 1 log unit translates to an order of magnitude increase in partition coefficient, which can be strategically employed to modulate membrane permeability or protein binding in a drug discovery program.

Drug Design ADME Physicochemical Properties

Antiproliferative Activity Profile: A Reference Point for Further Optimization

In a study evaluating polyherbal formulations, the pure constituent 2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carbonitrile was individually profiled for cytotoxic activity against the A549 lung cancer cell line. It exhibited dose-dependent antiproliferative effects, with a quantified IC50 value of 60.13 µg/mL . While this is a preliminary, standalone datapoint without in-class comparators in the same assay, it establishes a baseline measure of biological activity for this specific compound that can be used to benchmark the added value of its incorporation into larger molecular frameworks.

Cancer Research Cytotoxicity SAR Studies

Physicochemical Differentiation: Hydrogen Bond Acceptor Count and Topological Surface Area

The target compound possesses three hydrogen bond acceptors (the amino nitrogen, the nitrile nitrogen, and the thiophene sulfur) and one donor (amino group) . This H-bond profile is characteristic of the 2-amino-3-carbonitrile-thiophene class but differs from analogs where the nitrile is replaced by an ester (e.g., methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate, CAS 350989-89-8) which increases the acceptor count and fundamentally alters the compound's hydrogen-bonding capacity. This difference is crucial for fragment-based screening libraries where specific donor/acceptor patterns are key selection criteria.

Medicinal Chemistry Drug-likeness Rule of 5

High-Value Application Scenarios for 2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carbonitrile


Structure-Activity Relationship (SAR) Campaigns to Modulate Drug Lipophilicity

Scenario: A medicinal chemistry team is optimizing a lead series and needs to systematically increase the LogP of a molecule to improve its passive membrane permeability without significantly altering its molecular weight. The team can procure the target compound as a fragment or building block, specifically leveraging its 4-ethylphenyl group. By replacing a 4-methylphenyl analog, they achieve a nearly one-unit increase in LogP (ΔLogP ~0.97), a quantifiable and strategic shift that is directly linked to the ethyl group's extra carbon . This selection is superior to simply switching aromatic systems as it preserves the core thiophene scaffold and minimizes unforeseen changes to target binding.

Library Synthesis for Kinase Inhibitor Discovery Based on Thieno[2,3-d]pyrimidine Scaffolds

Scenario: A group focused on synthesizing focused kinase inhibitor libraries requires a validated starting material for a three-step Gewald/cyclization reaction. The target compound has been confirmed as a compatible 2-amino-4-arylthiophene-3-carbonitrile building block for constructing 5-arylthieno[2,3-d]pyrimidin-4-amines, a core scaffold structurally related to several ATP-competitive kinase inhibitors . Procuring this specific building block ensures that the resulting library members contain the 4-ethylphenyl moiety, a feature that can probe a lipophilic pocket within the kinase hinge region, providing a distinct vector for SAR exploration compared to unsubstituted or halo-substituted phenyl analogs.

Establishing Baseline Cytotoxicity for Hybrid Drug Design

Scenario: A research group is developing novel conjugates, linking a known pharmacophore to an aminothiophene-carbonitrile moiety to study enhanced anticancer effects. They first require a quantitative baseline of the carbonitrile fragment's intrinsic cytotoxicity. The target compound has a documented IC50 of 60.13 µg/mL against A549 lung cancer cells, providing a clear reference point . This data allows researchers to determine whether a newly synthesized conjugate is genuinely synergistic or simply additive, thereby generating meaningful and interpretable SAR data. Selecting this compound is justified by the existence of this specific, assay-linked activity value.

Fragment-Based Drug Discovery (FBDD) Libraries

Scenario: During the assembly of a fragment library for FBDD, a curated set of small, polar, yet structurally diverse building blocks is required. The target compound's profile (MW 242 g/mol, LogP 4.3, 1 HBD, 3 HBA) places it in a desirable 'fragment-like' space, distinct from other common 2-aminothiophene fragments. Its unique combination of a linear nitrile acceptor and a lipophilic ethylphenyl group provides a distinct 3D pharmacophore not replicated by the 4-chlorophenyl or 4-methylphenyl analogs . Its inclusion in a screening library is supported by its commercial availability and confirmed synthetic utility.

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